molecular formula C5H4I2N2 B189617 2,6-Diiodopyridin-3-amine CAS No. 383131-50-8

2,6-Diiodopyridin-3-amine

Cat. No. B189617
M. Wt: 345.91 g/mol
InChI Key: SJSRBFDEPMZNCK-UHFFFAOYSA-N
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Description

2,6-Diiodopyridin-3-amine is a chemical compound used in scientific research. It is a type of aromatic heterocyclic compound .


Synthesis Analysis

The synthesis of compounds similar to 2,6-Diiodopyridin-3-amine, such as piperidine derivatives, has been widely studied . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been used to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .


Molecular Structure Analysis

The molecular formula of 2,6-Diiodopyridin-3-amine is C5H4I2N2 . Its average mass is 345.908 Da and its monoisotopic mass is 345.846375 Da .


Chemical Reactions Analysis

The main chemical property of amines, including 2,6-Diiodopyridin-3-amine, is their ability to act as weak organic bases . They can react with aldehydes and ketones to form imine derivatives .

Scientific Research Applications

Synthetic Utility in Organic Chemistry

2,6-Diiodopyridin-3-amine serves as a pivotal building block in organic synthesis, offering diverse functionalization pathways due to its reactive iodine substituents and amine group. It is instrumental in the construction of 2-aminopyridines, compounds with significant biological and chemical importance, through reactions involving primary or secondary amines. This reactivity underpins its role in subsequent C-C cross-coupling reactions, enhancing the synthesis of bioactive natural products and medicinally relevant compounds (Bolliger, Oberholzer, & Frech, 2011).

Palladium-catalyzed Aminocarbonylation

The compound is a key substrate in palladium-catalyzed aminocarbonylation reactions, a method that allows the introduction of carboxamide and ketocarboxamide functionalities. This technique is particularly valuable for synthesizing compounds with potential pharmaceutical applications, offering a controlled route to functionalize pyridine derivatives under modified reaction conditions to achieve yields of synthetic interest (Takács, Varga, Kardos, & Kollár, 2017).

Development of Complex Macrocycles

In the realm of supramolecular chemistry, 2,6-Diiodopyridin-3-amine contributes to the synthesis of large, container-shaped macrocycles capable of multiple anion binding. These macrocycles demonstrate the potential for creating new materials with specific host-guest properties, contributing to the development of novel sensors and separation materials (Gregoliński et al., 2016).

Chemiluminescent Applications

In analytical chemistry, derivatives of 2,6-Diiodopyridin-3-amine have been explored for their chemiluminescent properties. The electron-transfer reaction involving tris(2,2'-bipyridine)ruthenium(III) and aliphatic amines demonstrates the compound's potential in developing sensitive and selective chemiluminescent assays for detecting amines, which can be applied in various biochemical analyses (Noffsinger & Danielson, 1987).

Antihypertensive Derivatives

Research into 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to 2,6-Diiodopyridin-3-amine, has identified compounds with significant antihypertensive activity. These findings underscore the therapeutic potential of pyridine derivatives in treating hypertension, offering insights into the design of new antihypertensive drugs (Bennett et al., 1981).

properties

IUPAC Name

2,6-diiodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4I2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSRBFDEPMZNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400297
Record name 2,6-diiodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diiodopyridin-3-amine

CAS RN

383131-50-8
Record name 2,6-diiodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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